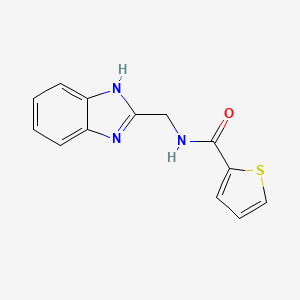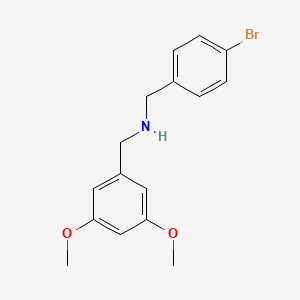
N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide and related compounds typically involves multi-step organic reactions, leveraging the reactivity of nitro and chlorophenyl precursors. For instance, compounds like N-(4-nitrophenyl)Acrylamide have been synthesized and characterized through techniques such as Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy, indicating the importance of advanced analytical methods in confirming the structure of synthesized acrylamides (Tanış, Çankaya, & Yalçın, 2019).
Molecular Structure Analysis
The molecular structure of acrylamides like N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography and spectroscopic methods (NMR, IR) provide detailed insights into the molecular conformation, electronic distribution, and intermolecular interactions, which are essential for predicting behavior in chemical reactions and applications (Guo, Zhang, & Xia, 2015).
Chemical Reactions and Properties
Acrylamides, including N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, participate in a variety of chemical reactions, attributable to their reactive acrylamide group. They can undergo polymerization, addition reactions, and serve as intermediates in the synthesis of more complex molecules. The presence of nitro and dichlorophenyl groups further introduces specific reactivities, such as participation in nucleophilic substitution reactions and potential for electron transfer processes (Shehata & Hassan, 2002).
Physical Properties Analysis
The physical properties of N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, including melting point, solubility, and phase behavior, are influenced by its molecular structure. For instance, the solubility of related acrylamides in various solvents can be crucial for their application in material synthesis, pharmaceutical formulation, or chemical reactions. Understanding these properties requires thorough experimental analysis and can be complemented by computational studies for prediction and optimization (Yao, Li, Luo, & Liu, 2010).
Chemical Properties Analysis
The chemical properties of N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, such as reactivity towards various reagents, stability under different conditions, and potential for chemical modification, are pivotal for its application in synthesis and material science. Investigating these properties entails both experimental work and theoretical calculations, providing insights into the molecule's behavior in chemical environments and its utility in targeted applications (Spiliopoulos & Mikroyannidis, 1996).
properties
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-13-6-5-11(9-14(13)17)18-15(20)7-4-10-2-1-3-12(8-10)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSGAQRKXDCIDG-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5645892.png)



![2-(3-methyl-2-buten-1-yl)-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645918.png)
![2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5645923.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(methylsulfonyl)piperidine](/img/structure/B5645934.png)
![N-[4'-(benzyloxy)-4-biphenylyl]acetamide](/img/structure/B5645939.png)
![(2-{4-[5-(1-azepanylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5645941.png)

![1-(3-{[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]carbonyl}phenyl)imidazolidin-2-one](/img/structure/B5645951.png)
![[(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5645975.png)
